molecular formula C30H28N4O B11107163 (2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide

(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide

Cat. No.: B11107163
M. Wt: 460.6 g/mol
InChI Key: CVWJRIHHBUWATC-YNOSBPCRSA-N
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Description

The compound “(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(3-pyridyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide” is a complex organic molecule that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrrolo[2,1-A]isoquinoline core through a cyclization reaction.
  • Introduction of the adamantylcarbonyl group via a Friedel-Crafts acylation.
  • Addition of the cyano group through a nucleophilic substitution reaction.
  • Final assembly of the molecule through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest that it could interact with various biological targets, making it a promising lead compound for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further development as a pharmaceutical agent.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which may confer distinct properties and reactivity

Properties

Molecular Formula

C30H28N4O

Molecular Weight

460.6 g/mol

IUPAC Name

(2R,3R,10bS)-3-(adamantane-1-carbonyl)-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C30H28N4O/c31-17-30(18-32)25(23-5-3-8-33-16-23)26(34-9-7-22-4-1-2-6-24(22)27(30)34)28(35)29-13-19-10-20(14-29)12-21(11-19)15-29/h1-9,16,19-21,25-27H,10-15H2/t19?,20?,21?,25-,26+,27-,29?/m0/s1

InChI Key

CVWJRIHHBUWATC-YNOSBPCRSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)[C@H]4[C@@H](C([C@H]5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CN=CC=C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C(C5N4C=CC6=CC=CC=C56)(C#N)C#N)C7=CN=CC=C7

Origin of Product

United States

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